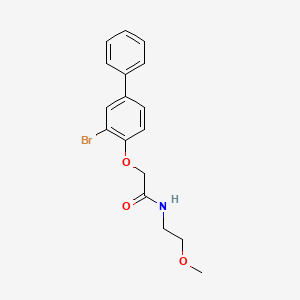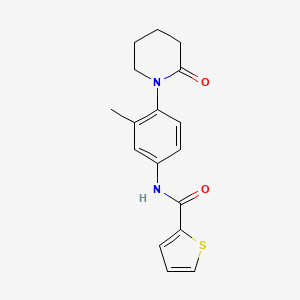![molecular formula C24H26FN3O3S B2681140 3-Butyl-2-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-6-morpholin-4-ylquinazolin-4-one CAS No. 689762-25-2](/img/structure/B2681140.png)
3-Butyl-2-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-6-morpholin-4-ylquinazolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Synthetic Applications and Chemical Properties
This compound, due to its complex structure, plays a significant role in the synthesis and study of novel chemical entities with potential biological activity. For example, the development of neurokinin-1 receptor antagonists, which are effective in pre-clinical tests relevant to clinical efficacy in emesis and depression, showcases the utility of structurally similar compounds in synthesizing active pharmaceutical ingredients (Harrison et al., 2001). Moreover, compounds with the fluoro-phenyl and morpholinyl groups have been characterized for their crystal structure, which aids in understanding their biological activity, such as antibacterial, antioxidant, and anti-TB properties (Mamatha S.V et al., 2019).
Photophysical and Electrochemical Properties
Studies on carboxylated cyanine dyes related to the queried compound highlight its significance in improving photoelectric conversion efficiency in dye-sensitized solar cells. This research indicates the broader applicability of such compounds in renewable energy technologies (Wenjun Wu et al., 2009).
Antibacterial Activity
The structural framework of quinazolinone derivatives, akin to the compound , has been explored for its potent antibacterial activities. This includes novel antibacterial 8-chloroquinolone derivatives with significant potency against Gram-positive as well as Gram-negative bacteria, underscoring the therapeutic potential of such compounds (Kuramoto et al., 2003).
Anti-inflammatory and Analgesic Applications
Quinazolinone derivatives have also been evaluated for their potential anti-inflammatory and analgesic activities. This research points towards the therapeutic applications of compounds with similar chemical structures in managing pain and inflammation (Farag et al., 2012).
Antimicrobial and Antifungal Potency
The compound's structural analogs have demonstrated remarkable antimicrobial and antifungal potency, indicating the potential for developing new antimicrobial agents based on this scaffold. Such studies provide insights into designing molecules with enhanced activity against a broad spectrum of microbial pathogens (Desai et al., 2013).
properties
IUPAC Name |
3-butyl-2-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-6-morpholin-4-ylquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26FN3O3S/c1-2-3-10-28-23(30)20-15-19(27-11-13-31-14-12-27)8-9-21(20)26-24(28)32-16-22(29)17-4-6-18(25)7-5-17/h4-9,15H,2-3,10-14,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHGTVURZHWIQRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(C=CC(=C2)N3CCOCC3)N=C1SCC(=O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((3-(3-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-phenethylacetamide](/img/structure/B2681058.png)

![ethyl 3-[(5Z)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate](/img/structure/B2681060.png)
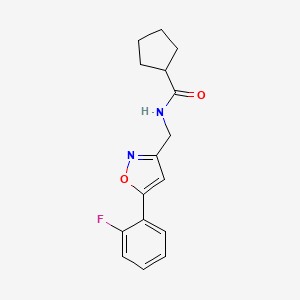

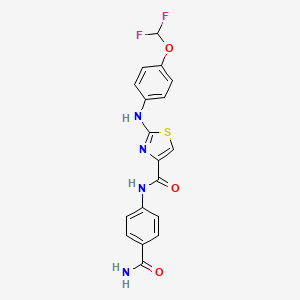
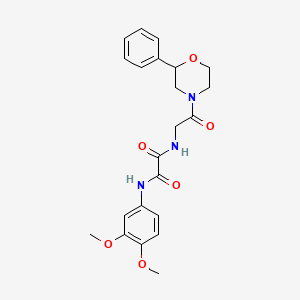

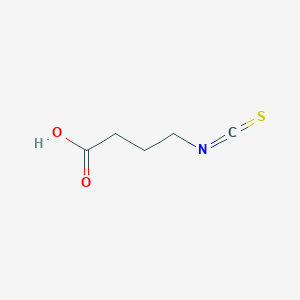
![(E)-N-Cyclopropyl-4-(dimethylamino)-N-[(2-methylpyrazol-3-yl)methyl]but-2-enamide](/img/structure/B2681073.png)
![6-fluoro-N-[(4-methyl-1,3-thiazol-2-yl)methyl]-N-[(oxolan-2-yl)methyl]pyridine-3-carboxamide](/img/structure/B2681075.png)
![8-methyl-1,3-diphenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2681076.png)
